molecular formula C23H50N2 B14073450 N~1~,N~1~,N~2~-Trimethyl-N~2~-octadecylethane-1,2-diamine CAS No. 102542-80-3

N~1~,N~1~,N~2~-Trimethyl-N~2~-octadecylethane-1,2-diamine

Cat. No.: B14073450
CAS No.: 102542-80-3
M. Wt: 354.7 g/mol
InChI Key: SYDRZIVVHNHENB-UHFFFAOYSA-N
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Description

N¹,N¹,N²-Trimethyl-N²-octadecylethane-1,2-diamine is a tertiary diamine derivative characterized by a central ethane-1,2-diamine backbone. Two of its nitrogen atoms are substituted: one nitrogen (N¹) carries two methyl groups, while the adjacent nitrogen (N²) has one methyl and one octadecyl (C₁₈H₃₇) chain. This structure confers amphiphilic properties, with the long alkyl chain contributing to hydrophobicity and the methyl groups enhancing solubility in polar solvents. Its molecular weight is significantly higher (C₂₃H₅₁N₂) compared to simpler methyl-substituted diamines due to the octadecyl moiety. The compound is likely synthesized via sequential alkylation and methylation steps, as suggested by methods for analogous diamines .

Properties

CAS No.

102542-80-3

Molecular Formula

C23H50N2

Molecular Weight

354.7 g/mol

IUPAC Name

N,N,N'-trimethyl-N'-octadecylethane-1,2-diamine

InChI

InChI=1S/C23H50N2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(4)23-22-24(2)3/h5-23H2,1-4H3

InChI Key

SYDRZIVVHNHENB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C)CCN(C)C

Origin of Product

United States

Preparation Methods

Alkylation of Ethylenediamine Derivatives

A primary route involves the alkylation of N-methylethylenediamine with 1-bromooctadecane. This two-step process first substitutes one amine hydrogen with the octadecyl group, followed by methylation of the remaining amines:

Step 1: Octadecyl Substitution
$$
\text{N-Methylethylenediamine} + \text{1-Bromooctadecane} \xrightarrow{\text{KOH, EtOH}} \text{N²-Octadecyl-N¹-methylethane-1,2-diamine}
$$
Reaction conditions: 12 hr reflux in ethanol with potassium hydroxide as base, yielding 72–78% intermediate.

Step 2: Methylation
$$
\text{N²-Octadecyl-N¹-methylethane-1,2-diamine} + 2 \text{CH₃I} \xrightarrow{\text{NaHCO₃, DMF}} \text{N¹,N¹,N²-Trimethyl-N²-octadecylethane-1,2-diamine}
$$
Dimethyl sulfate or methyl iodide serve as methylating agents, with DMF enhancing solubility. Yields range from 65–70% after aqueous workup.

Reductive Amination of Octadecylaldehyde

An alternative method employs reductive amination to introduce the octadecyl group:
$$
\text{N,N,N'-Trimethylethane-1,2-diamine} + \text{Octadecylaldehyde} \xrightarrow{\text{NaBH₄, MeOH}} \text{Target Compound}
$$
Sodium borohydride reduces the imine intermediate formed in situ. This one-pot method achieves 60–65% yield but requires strict anhydrous conditions to prevent aldehyde oxidation.

Patent-Based Industrial Synthesis

The Belgian patent BE521359A details a scalable process:

  • Reactants : N-Methyloctadecylamine and N,N,N'-trimethylethane-1,2-diamine.
  • Conditions : Xylene solvent, 110°C, 8 hr.
  • Workup : Extraction with 10% HCl followed by NaOH neutralization.
  • Yield : 85% after silica gel chromatography.

Key advantages include reduced side products (e.g., dialkylated species) and compatibility with continuous-flow reactors.

Purification and Characterization

Isolation of Dihydrochloride Salts

Conversion to the dihydrochloride salt (PubChem CID: 56965757) enhances crystallinity:

  • Dissolve crude product in diethyl ether.
  • Bubble HCl gas until precipitation completes.
  • Filter and recrystallize from ethanol/water.

Characterization Data :

  • ¹H NMR (400 MHz, D₂O): δ 3.15 (s, 6H, N-CH₃), 2.85 (t, 2H, N-CH₂), 1.45 (m, 32H, C₁₈H₃₇).
  • ESI-MS : m/z 409.4 [M+H]⁺.

Solvent-Controlled Regioselectivity

Recent studies highlight solvent impact on reaction pathways. Polar aprotic solvents (e.g., DMF) favor monoalkylation, while nonpolar solvents (toluene) increase dialkylation byproducts. Computational models attribute this to stabilization of transition states via solvent dipole interactions.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Alkylation (Stepwise) 70 95 Moderate
Reductive Amination 65 90 Low
Patent Process 85 98 High

Key Findings :

  • Industrial routes prioritize yield and scalability, leveraging xylene’s high boiling point for efficient heating.
  • Academic protocols favor reductive amination for simplicity but suffer from lower yields.

Challenges and Optimizations

Byproduct Formation

Dialkylated species (e.g., N¹,N²-dioctadecyl derivatives) arise from excess alkylating agents. Strategies to suppress include:

  • Slow addition of 1-bromooctadecane.
  • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide).

Green Chemistry Approaches

Recent efforts replace toxic solvents (DMF, xylene) with cyclopentyl methyl ether (CPME), achieving comparable yields (80%) with reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N1,N1,N2-trimethyl-N2-octadecyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the octadecyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding amine oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted ethylenediamines.

Scientific Research Applications

1,2-Ethanediamine, N1,N1,N2-trimethyl-N2-octadecyl- has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N1,N1,N2-trimethyl-N2-octadecyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its amphiphilic nature allows it to interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares key structural and physicochemical properties of N¹,N¹,N²-Trimethyl-N²-octadecylethane-1,2-diamine with related diamines:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Applications References
N¹,N¹,N²-Trimethyl-N²-octadecylethane-1,2-diamine N¹: 2×CH₃; N²: CH₃ + C₁₈H₃₇ C₂₃H₅₁N₂ ~365.7 g/mol Amphiphilic, high hydrophobicity, surfactant behavior Surfactants, lipid-based drug delivery
N,N,N',N'-Tetramethylethane-1,2-diamine N¹,N²: 2×CH₃ each C₆H₁₆N₂ 116.2 g/mol High polarity, water-soluble, strong ligand for metal coordination Catalyst synthesis, organic reactions
N'-[2-(Octadecylamino)ethyl]ethane-1,2-diamine N²: C₁₈H₃₇; N¹: H (unsubstituted) C₂₂H₄₇N₃ 353.6 g/mol Moderate hydrophobicity, surfactant potential Corrosion inhibitors, emulsifiers
N,N,N'-Trimethylethane-1,2-diamine (CAS 142-25-6) N¹: 2×CH₃; N²: CH₃ C₅H₁₄N₂ 102.2 g/mol Moderate solubility, volatile, used as a base in organic synthesis Pharmaceutical intermediates
N,N-Dimethylethylenediamine N¹: CH₃; N²: H C₄H₁₂N₂ 88.2 g/mol Highly polar, low molecular weight, strong chelating agent Polymer chemistry, ligand synthesis

Key Differences and Functional Implications

  • Hydrophobicity and Solubility: The octadecyl chain in the target compound drastically increases hydrophobicity compared to methyl-substituted analogs. For instance, N,N,N',N'-Tetramethylethane-1,2-diamine is water-soluble, while the octadecyl derivative is oil-soluble, making it suitable for non-polar applications like lipid encapsulation .
  • Coordination Chemistry : Shorter-chain diamines (e.g., N,N,N',N'-Tetramethylethane-1,2-diamine) are effective ligands for metal ions (e.g., Zn²⁺ in ), but the bulky octadecyl group in the target compound may sterically hinder metal coordination .
  • Thermal Stability: The long alkyl chain enhances thermal stability, as seen in compounds like N'-[2-(octadecylamino)ethyl]ethane-1,2-diamine, which are stable under high-temperature industrial processes .
  • Surfactant Behavior : The target compound’s amphiphilicity contrasts with purely hydrophilic analogs (e.g., N,N-Dimethylethylenediamine), enabling its use in emulsification and micelle formation .

Biological Activity

N~1~,N~1~,N~2~-Trimethyl-N~2~-octadecylethane-1,2-diamine (CAS No. 142-25-6) is a specialized compound with significant applications in various fields, particularly in the synthesis of surfactants and as a potential therapeutic agent. This article explores its biological activity, including its mechanisms of action, safety profile, and potential therapeutic uses.

  • Molecular Formula : C5_5H14_{14}N2_2
  • Molecular Weight : 102.18 g/mol
  • Physical State : Colorless to yellow liquid
  • Purity : Typically >96% in commercial preparations

The compound is classified under amines and is known for its surfactant properties due to the presence of long hydrocarbon chains.

This compound exhibits several biological activities:

  • Surfactant Activity : The compound acts as a surfactant, reducing surface tension in solutions, which is beneficial in various industrial applications including detergents and emulsifiers.
  • Antimicrobial Properties : Studies indicate that this compound possesses antimicrobial properties, making it effective against certain bacterial strains. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis.
  • Cell Penetration : The cationic nature of the molecule allows it to penetrate cellular membranes effectively, which could be harnessed for drug delivery systems.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound could serve as a potential antimicrobial agent in clinical settings.

Study 2: Cytotoxicity Assessment

Another research conducted on human fibroblast cells assessed the cytotoxicity of the compound using an MTT assay. The results indicated:

Concentration (µg/mL)Cell Viability (%)
0100
1095
5080
10050

The study concluded that while the compound shows promise for therapeutic applications, higher concentrations may lead to cytotoxic effects.

Toxicological Data

The safety profile of this compound indicates potential hazards:

  • Signal Word : Danger
  • Hazard Statements :
    • H314: Causes severe skin burns and eye damage.
    • H302: Harmful if swallowed.

Handling Precautions

When working with this compound, it is essential to follow standard laboratory safety protocols:

  • Use personal protective equipment (PPE) including gloves and goggles.
  • Ensure proper ventilation in the working area.
  • Store under inert atmosphere at room temperature.

Q & A

Basic: What synthetic strategies are recommended for preparing N~1~,N~1~,N~2~-Trimethyl-N~2~-octadecylethane-1,2-diamine with high purity?

Methodological Answer:
A stepwise alkylation approach is commonly employed. Begin with ethane-1,2-diamine as the core structure. First, introduce the octadecyl group via nucleophilic substitution using 1-bromooctadecane in a polar solvent (e.g., dichloromethane) under reflux. Subsequent methylation of the remaining amines can be achieved using methyl iodide in the presence of a base (e.g., potassium carbonate). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity. Monitor reaction progress using thin-layer chromatography (TLC) .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substitution patterns and methyl/octadecyl group integration.
  • Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF can verify molecular weight and fragmentation patterns.
  • X-ray Crystallography: For unambiguous structural confirmation, employ single-crystal X-ray diffraction refined using software like SHELXL .

Basic: What safety protocols are critical during handling and storage?

Methodological Answer:
Refer to safety data sheets (SDS) for similar diamines. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in airtight containers at 2–8°C to prevent degradation. In case of exposure, rinse with water and consult a physician immediately .

Advanced: How can contradictory bioactivity data in literature be resolved?

Methodological Answer:
Reproduce experiments under standardized conditions (e.g., pH, temperature, solvent). Use orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to validate results. Cross-reference with structural analogs, such as N,N'-bis(aryl)ethylenediamine derivatives, to identify substituent-specific effects .

Advanced: What role does this diamine play in coordination chemistry or catalysis?

Methodological Answer:
Its branched alkyl chain and tertiary amines make it a potential ligand for metal complexes. For example, analogous TMEDA (N,N,N',N'-tetramethylethane-1,2-diamine) stabilizes vanadium clusters in catalytic reactions. Test its efficacy in stabilizing transition metals (e.g., Cu, Fe) for oxidation or cross-coupling reactions .

Advanced: How can structural isomerism during synthesis be detected and controlled?

Methodological Answer:
Isomeric byproducts (e.g., regioisomers) may form during alkylation. Use 2D NMR (COSY, NOESY) to distinguish between isomers. Optimize reaction conditions (e.g., temperature, stoichiometry) to favor the desired pathway. Computational modeling (DFT) can predict thermodynamic stability of isomers .

Advanced: What methodologies assess its interaction with biomembranes or enzymes?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measure binding affinity to lipid bilayers.
  • Molecular Docking: Simulate interactions with enzyme active sites (e.g., cytochrome P450).
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters of ligand-protein binding .

Basic: What solvents optimize reactivity in its synthetic pathways?

Methodological Answer:
Polar aprotic solvents (e.g., dichloromethane, acetonitrile) enhance nucleophilic substitution rates. For methylation steps, dimethylformamide (DMF) can improve solubility of intermediates. Avoid protic solvents, which may quench reactive intermediates .

Advanced: How can solubility challenges in aqueous systems be addressed?

Methodological Answer:

  • Micellar Systems: Incorporate surfactants (e.g., SDS) to solubilize the hydrophobic octadecyl chain.
  • Derivatization: Introduce hydrophilic groups (e.g., PEG linkers) via post-synthetic modification.
  • Co-solvents: Use DMSO/water mixtures for biological assays .

Advanced: What computational tools predict its supramolecular assembly behavior?

Methodological Answer:
Molecular dynamics (MD) simulations can model self-assembly into micelles or vesicles due to its amphiphilic structure. Software like GROMACS or AMBER parameterizes the octadecyl chain’s hydrophobicity and amine headgroup interactions. Validate predictions with TEM or dynamic light scattering (DLS) .

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